molecular formula C21H18ClFN2O2 B3033462 [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone CAS No. 1024580-16-2

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

Cat. No.: B3033462
CAS No.: 1024580-16-2
M. Wt: 384.8 g/mol
InChI Key: NGOAMQXGEDQHGZ-UHFFFAOYSA-N
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Description

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is an organic compound with a complex structure that includes both an oxazole and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved by reacting 2-chloro-6-fluorophenyl with 5-methylisoxazole-4-carboxylic acid under specific conditions to form the oxazole ring.

    Coupling with Quinoline: The oxazole intermediate is then coupled with 6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a potential candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride]: This compound shares the oxazole ring and phenyl group but lacks the quinoline moiety.

    [6-methyl-3,4-dihydro-2H-quinoline-1-carboxylic acid]: This compound contains the quinoline moiety but lacks the oxazole ring.

Uniqueness

The uniqueness of [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone lies in its combined structure of both an oxazole and a quinoline moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O2/c1-12-8-9-17-14(11-12)5-4-10-25(17)21(26)18-13(2)27-24-20(18)19-15(22)6-3-7-16(19)23/h3,6-9,11H,4-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOAMQXGEDQHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701114481
Record name [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024580-16-2
Record name [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1024580-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](3,4-dihydro-6-methyl-1(2H)-quinolinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701114481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 5
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Reactant of Route 6
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone

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